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Introduction

PTB7-Th, also known as PCE10, is a high-performance donor-acceptor copolymer widely
utilized in organic photovoltaic (OPV) research due to its low bandgap and high power
conversion efficiencies. A critical parameter governing the performance of organic electronic
devices is the charge carrier mobility (1), which dictates the efficiency of charge transport
through the material. Accurate and reproducible measurement of charge carrier mobility is
therefore essential for material characterization, device optimization, and the development of
new organic semiconductor materials.

This document provides detailed protocols for the most common techniques used to measure
the charge carrier mobility of PTB7-Th thin films: the Field-Effect Transistor (FET) method and
the Space-Charge Limited Current (SCLC) method.

Key Experimental Techniques

The two primary methods for determining the charge carrier mobility in PTB7-Th are:
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» Field-Effect Transistor (FET): This technique measures the mobility of charge carriers in the

accumulation layer at the semiconductor-dielectric interface. It provides information about

the intrinsic transport properties of the material in a transistor configuration.

e Space-Charge Limited Current (SCLC): This method determines the bulk mobility of charge

carriers by analyzing the current-voltage characteristics of a single-carrier device. It is

particularly useful for assessing the transport properties of the material as it would behave in

a bulk heterojunction solar cell.

Data Presentation

The charge carrier mobility of PTB7-Th can vary significantly depending on factors such as

molecular weight, processing conditions, and the measurement technique employed. Below is

a summary of reported mobility values for PTB7-Th.
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Experimental Protocols
Protocol 1: Field-Effect Transistor (FET) Measurement

This protocol describes the fabrication and measurement of a top-gate, bottom-contact organic
field-effect transistor (OFET) to determine the hole mobility of PTB7-Th.

1. Materials and Reagents:

e« PTB7-Th (e.g., from 1-Material)

e Chlorobenzene (anhydrous)

» Heavily n-doped Si wafers with a thermally grown SiOz layer (e.g., 300 nm)

e Gold (Au) for source/drain electrodes

o Gate dielectric material (e.g., PMMA, PS, PVP, or a high-capacitance electrolyte)
o Appropriate solvents for the chosen gate dielectric

e Substrate cleaning solvents (Deionized water, Acetone, Isopropanol)

2. Substrate Preparation and Electrode Fabrication:

o Clean the Si/SiO:z substrates by sequential ultrasonication in deionized water, acetone, and
isopropanol for 15 minutes each.

e Dry the substrates with a stream of nitrogen gas and bake at 120°C for 10 minutes to
remove residual moisture.

o Define the source and drain electrodes on the SiO: surface using standard photolithography
or a shadow mask.

¢ Deposit a thin adhesion layer of chromium (Cr, ~5 nm) followed by a layer of gold (Au, ~30-
50 nm) via thermal evaporation. The channel length (L) and width (W) are defined by the
electrode geometry (e.g., L =20 um, W = 1000 pm).

3. PTB7-Th Thin Film Deposition:
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Prepare a solution of PTB7-Th in chlorobenzene (e.g., 10 mg/mL).

Stir the solution at an elevated temperature (e.g., 60°C) overnight in a nitrogen-filled
glovebox to ensure complete dissolution.

Filter the solution through a 0.45 um PTFE filter.

Spin-coat the PTB7-Th solution onto the prepared substrates at a suitable spin speed (e.g.,
2000 rpm) for 60 seconds to achieve the desired film thickness.

Anneal the films at an optimized temperature (e.g., 150°C) for 30 minutes inside the
glovebox to remove residual solvent and improve molecular ordering.

. Gate Dielectric and Gate Electrode Deposition:
Prepare a solution of the chosen gate dielectric material (e.g., PMMA in n-butyl acetate).
Spin-coat the dielectric solution on top of the PTB7-Th layer.
Anneal the dielectric layer according to the material's specifications.

Deposit the top gate electrode (e.g., Aluminum or Gold) via thermal evaporation through a
shadow mask.

. Device Characterization:

Perform all electrical measurements in a nitrogen atmosphere or vacuum using a
semiconductor parameter analyzer.

Measure the transfer characteristics by sweeping the gate voltage (V_GS) at a constant,
high drain voltage (V_DS) (e.g., -40 V) to ensure operation in the saturation regime.

Measure the output characteristics by sweeping V_DS at different constant V_GS values.

Calculate the field-effect mobility (u_FET) in the saturation regime using the following
equation:

| DS=(W/2L)*py_FET*C_i*(V_GS - V_th)?
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where:

o

|_DS is the drain-source current

W is the channel width

[¢]

[¢]

L is the channel length

[e]

C_i is the capacitance per unit area of the gate dielectric

o

V_GS is the gate-source voltage

[¢]

V_th is the threshold voltage

The mobility can be extracted from the slope of the (I_DS)"0.5 vs. V_GS plot.

Protocol 2: Space-Charge Limited Current (SCLC)
Measurement

This protocol outlines the fabrication of a hole-only device to measure the bulk hole mobility of
PTB7-Th.

1. Materials and Reagents:

e PTB7-Th

e Chlorobenzene (anhydrous)

o Patterned Indium Tin Oxide (ITO) coated glass substrates

o PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
e Gold (Au) or Molybdenum Oxide (MoOs)/Aluminum (Al) for the top electrode

e Substrate cleaning solvents

2. Device Fabrication:

o Clean the patterned ITO substrates using the same procedure as for the FET substrates.
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Treat the cleaned ITO with UV-ozone for 15 minutes to improve its work function and
promote adhesion.

Spin-coat a layer of PEDOT:PSS onto the ITO to act as a hole injection layer. Anneal at
~140°C for 10 minutes in air.

Transfer the substrates into a nitrogen-filled glovebox.

Prepare the PTB7-Th solution and spin-coat it on top of the PEDOT:PSS layer as described
in the FET protocol. The film thickness should be accurately measured (e.g., using a
profilometer).

Deposit the top electrode. For a hole-only device, a high work function metal like Gold (Au)
or a MoOs/Al bilayer is used to efficiently inject holes and block electrons. The electrode is
deposited via thermal evaporation through a shadow mask to define the device area.

. Device Characterization:

Measure the current density-voltage (J-V) characteristics of the device in the dark using a
semiconductor parameter analyzer.

The J-V curve will exhibit different regions. At higher voltages, the current becomes space-
charge limited.

The mobility (u_SCLC) can be determined by fitting the J-V data in the SCLC regime to the
Mott-Gurney law for a trap-free semiconductor:

J=(9/8)*€o*e r*pu_SCLC * (V2/L3)

where:

o Jis the current density

o €ois the permittivity of free space (8.85 x 10712 F/m)

o €_ris the relative dielectric constant of the material (typically assumed to be ~3-4 for
conjugated polymers)
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o Vs the applied voltage
o L is the thickness of the active layer

A plot of J vs. V2 should be linear in the SCLC region, and the mobility can be extracted from

the slope.

Mandatory Visualization
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Caption: Experimental workflow for measuring charge carrier mobility in PTB7-Th.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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